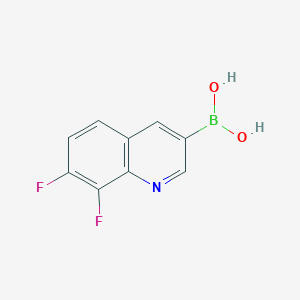
(7,8-Difluoroquinolin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-Difluoroquinolin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H6BF2NO2. It is a fluorinated quinoline compound, which is part of a broader class of boronic acids known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoroquinolin-3-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 7,8-difluoroquinoline with a boronic ester under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale boronic acid synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for higher yields and purity, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
(7,8-Difluoroquinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form boronic esters or boric acids.
Substitution: The fluorine atoms in the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atoms.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution.
Scientific Research Applications
(7,8-Difluoroquinolin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (7,8-Difluoroquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of organic groups in Suzuki-Miyaura coupling . In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluorinated quinoline boronic acid with similar reactivity but different substitution patterns.
(7-Fluoroquinolin-3-yl)boronic acid: Similar structure but with only one fluorine atom.
Uniqueness
(7,8-Difluoroquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can influence its reactivity and the types of reactions it undergoes. This dual fluorination can enhance its biological activity and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6BF2NO2 |
|---|---|
Molecular Weight |
208.96 g/mol |
IUPAC Name |
(7,8-difluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BF2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4,14-15H |
InChI Key |
UVVRLWBOYVLGNB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C(C=C2)F)F)N=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















